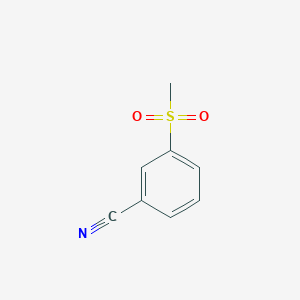

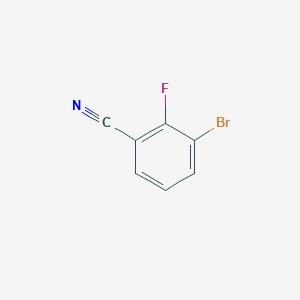

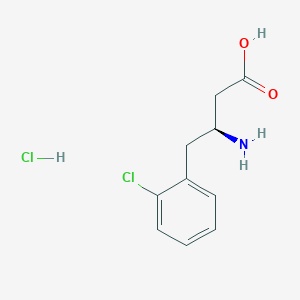

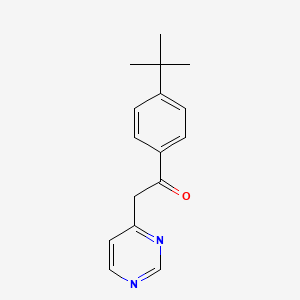

(2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile is a derivative of acrylonitrile, which is a significant chemical used in various industrial applications. While the provided papers do not directly discuss this specific compound, they do provide insights into related structures and synthesis methods that can be informative. For instance, the first paper discusses the structure and infrared spectra of cyano and methoxycarbonyl derivatives of 3,3-bis(dimethylamino)acrylonitrile, which shares the dimethylamino group with our compound of interest . The second paper describes the synthesis of a copolymer involving acrylonitrile, which could suggest potential synthetic pathways for the compound .

Synthesis Analysis

The synthesis of related compounds, such as the copolymer of acrylonitrile with sodium methallylsulfonate, is performed in dimethyl sulfoxide with a redox initiating system . Although the exact synthesis of (2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities and reactivity of the acrylonitrile group.

Molecular Structure Analysis

The molecular structure of compounds closely related to (2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile has been studied using infrared spectra and ab initio force field calculations . The study found that the C≡C bond in the molecules is strongly polarized, indicating significant charge transfer between different parts of the molecule. This suggests that the compound of interest may also exhibit strong polarization and potentially have zwitterionic character due to the presence of both electron-donating (dimethylamino) and electron-withdrawing (methylsulfonyl) groups.

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactions of (2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile, the reactivity of acrylonitrile derivatives can be inferred. Acrylonitrile is known to undergo various reactions, including polymerization and addition reactions, due to the presence of the reactive nitrile group . The presence of the dimethylamino and methylsulfonyl substituents would influence the reactivity and selectivity of such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile can be speculated based on the properties of similar compounds. For example, fibers spun from a copolymer containing acrylonitrile exhibit satisfactory physico-mechanical properties and a significant static exchange capacity . The dual molecular and zwitterionic character of related molecules, as indicated by their infrared spectra and bond parameters, would also affect the physical properties such as solubility and melting point .

Aplicaciones Científicas De Investigación

Summary of the Application

“(2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile” is used in the synthesis of certain types of polymers . Specifically, it’s used in the creation of stimuli-responsive, water-soluble polymers .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of poly [2- (dimethylamino)ethyl methacrylate/styrene] statistical copolymers . The polymerization process is carried out using a succinimidyl ester-functionalized BlocBuilder alkoxyamine initiator at 80 °C in bulk .

Results or Outcomes

The resulting polymers exhibit lower critical solution temperature (LCST)-type behavior . LCST decreases with increasing styrene content in the copolymer and with increasing solution concentration . All copolymers were completely water-soluble and temperature insensitive at pH 4 but were more hydrophobic at pH 10 .

Safety And Hazards

Direcciones Futuras

The future directions of acrylonitrile and its derivatives could involve finding new applications and improving existing ones. For example, researchers are investigating the use of multi-walled carbon nanotubes to influence the morphology evolution, conductivity, and rheological behaviors of poly(methyl methacrylate)/poly(styrene-co-acrylonitrile) blends .

Propiedades

IUPAC Name |

(E)-3-(dimethylamino)-2-methylsulfonylprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c1-8(2)5-6(4-7)11(3,9)10/h5H,1-3H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCYQSVPXXQVCC-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

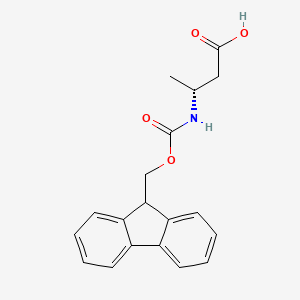

![3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334209.png)

![4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride](/img/structure/B1334217.png)